4-Amino-6-chloro-8-methylquinoline
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Overview
Description
4-Amino-6-chloro-8-methylquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, and anticancer properties . The presence of an amino group at the 4-position, a chlorine atom at the 6-position, and a methyl group at the 8-position of the quinoline ring contributes to the unique chemical properties of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-8-methylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloro-2-methylquinoline with ammonia or an amine source under high temperature and pressure . Another method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The use of catalysts such as zinc oxide or ionic liquids can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloro-8-methylquinoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Nitro-quinoline derivatives.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Hydroxy-quinoline or alkyl-quinoline derivatives.
Scientific Research Applications
4-Amino-6-chloro-8-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antimalarial properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit DNA synthesis.
Industry: Utilized in the production of dyes, catalysts, and electronic materials
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-8-methylquinoline involves the inhibition of DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial death and makes it effective against various microbial species . The compound also interacts with specific molecular targets, such as platelet-derived growth factor receptor tyrosine kinase, which contributes to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-8-chloro-6-methylquinoline
- 4-Amino-7-chloro-8-methylquinoline
- 4-Amino-6,8-dichloro-2-methylquinoline
- 4-Amino-7,8-dichloro-2-methylquinoline
Uniqueness
4-Amino-6-chloro-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 4-position enhances its ability to form hydrogen bonds, while the chlorine atom at the 6-position and the methyl group at the 8-position contribute to its stability and reactivity .
Properties
IUPAC Name |
6-chloro-8-methylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWBMZJXOULWCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=CN=C12)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589040 |
Source
|
Record name | 6-Chloro-8-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-08-1 |
Source
|
Record name | 6-Chloro-8-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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